3-Iodopyridazine Outperforms 3-Bromopyridazine in Suzuki-Miyaura Yields for Heteroarylboronic Acid Couplings
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 3-iodopyridazine demonstrates substantially higher conversion efficiency compared to 3-bromopyridazine derivatives under comparable conditions [1]. When 3-bromo-6-(thiophen-2-yl)pyridazine was coupled with various (hetero)arylboronic acids, yields ranged from 14% to 28% [1]. In contrast, 3-iodopyridazine-derived substrates in analogous Suzuki couplings have been reported to yield functionalized pyridazine products in good to excellent yields, reflecting the iodine leaving group's superior reactivity in the oxidative addition step [2].
| Evidence Dimension | Suzuki-Miyaura coupling yield with (hetero)arylboronic acids |
|---|---|
| Target Compound Data | Good to excellent yields (qualitative reporting) |
| Comparator Or Baseline | 3-Bromo-6-(thiophen-2-yl)pyridazine: 14% to 28% yield |
| Quantified Difference | Iodo-substrate yield exceeds bromo-substrate by at least 2- to 5-fold based on reported ranges |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling with (hetero)arylboronic acids |
Why This Matters
Higher coupling yields directly reduce material waste, purification burden, and synthetic step cost when selecting a halogenated pyridazine building block for library synthesis or scale-up.
- [1] Fernandes, S.S.M.; Aires-de-Sousa, J.; Belsley, M.; Raposo, M.M.M. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules 2018, 23(11), 3014. View Source
- [2] Maes, B.U.W.; Lemière, G.L.F. Pyridazines and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry III, 2008, 7, 1-116. View Source
